N-oleoyl leucine

Mitochondrial Respiration Uncoupling Thermogenesis

N-Oleoyl leucine (C18:1-Leu) is an N-acyl amino acid (NAA) formed by condensation of oleic acid with L-leucine. This endogenous lipid mediator, classified under fatty amides (N-acyl amino acids sub-class) , is generated enzymatically by the secreted enzyme PM20D1 and functions as a mitochondrial uncoupling agent that operates independently of uncoupling protein 1 (UCP1).

Molecular Formula C24H45NO3
Molecular Weight 395.6 g/mol
CAS No. 136560-76-4
Cat. No. B2630529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-oleoyl leucine
CAS136560-76-4
Molecular FormulaC24H45NO3
Molecular Weight395.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC(CC(C)C)C(=O)O
InChIInChI=1S/C24H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)25-22(24(27)28)20-21(2)3/h11-12,21-22H,4-10,13-20H2,1-3H3,(H,25,26)(H,27,28)/b12-11-/t22-/m0/s1
InChIKeyUMOAAMQGRRCHPA-GJCOWUBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Oleoyl Leucine (CAS 136560-76-4): A Fatty Acyl Amino Acid for Mitochondrial and Cardiometabolic Research


N-Oleoyl leucine (C18:1-Leu) is an N-acyl amino acid (NAA) formed by condensation of oleic acid with L-leucine [1]. This endogenous lipid mediator, classified under fatty amides (N-acyl amino acids sub-class) [2], is generated enzymatically by the secreted enzyme PM20D1 and functions as a mitochondrial uncoupling agent that operates independently of uncoupling protein 1 (UCP1) [3]. N-Oleoyl leucine exhibits a molecular formula of C24H45NO3, a molecular weight of 395.62, and is characterized by a high calculated LogP value of 8.3 .

Why N-Oleoyl Leucine Cannot Be Substituted with Other N-Acyl Amino Acids or Conventional Fatty Acids


The biological specificity of N-oleoyl leucine is dictated by its precise fatty acyl chain (C18:1) and amino acid residue (leucine) combination, which determines its unique metabolic fate, receptor interactions, and physiological associations. Human genetic evidence demonstrates that N-oleoyl leucine and N-oleoyl phenylalanine share the CYP4F2 locus as a human-specific genetic determinant, while FAAH-regulated N-oleoyl glycine and N-oleoyl serine do not—establishing distinct enzymatic regulatory nodes that preclude simple substitution [1]. Furthermore, despite structural similarity, N-oleoyl leucine exhibits divergent metabolic associations in human cohorts compared to other in-class NAAs, with positive correlations to energy balance traits that are not observed across all NAA species [1].

Quantitative Evidence for N-Oleoyl Leucine Differentiation: Comparative Data Versus Oleic Acid and In-Class NAAs


N-Oleoyl Leucine Versus Oleic Acid: Comparable Uncoupling Efficacy in Liver and Brown Adipose Tissue Mitochondria

A direct head-to-head study examined oleate versus N-oleoyl leucine and found no enhanced uncoupling potency conferred by the acyl-amino acid derivatization. In liver mitochondria, N-oleoyl leucine uncoupled similarly to oleate, apparently via activation of the adenine nucleotide transporter-2. In brown adipose tissue mitochondria, N-oleoyl leucine activated UCP1 similarly to conventional fatty acids [1]. Notably, higher concentrations of both N-oleoyl leucine and conventional fatty acids were associated with signs of deleterious effects on cells [1].

Mitochondrial Respiration Uncoupling Thermogenesis Energy Metabolism

Human Cardiometabolic Phenotype Associations: N-Oleoyl Leucine Distinct from N-Oleoyl Glycine and Serine

In a cohort study of 2,351 individuals from the Jackson Heart Study, four plasma N-acyl amino acids (N-oleoyl-leucine, N-oleoyl-phenylalanine, N-oleoyl-serine, and N-oleoyl-glycine) were analyzed for cardiometabolic phenotype associations. N-Oleoyl leucine and N-oleoyl phenylalanine were positively associated with traits related to energy balance, including body mass index, waist circumference, and subcutaneous adipose tissue. In contrast, FAAH-regulated N-oleoyl glycine and N-oleoyl serine were inversely associated with traits related to glucose and lipid homeostasis [1].

Cardiometabolic Metabolomics Human Genetics Lipidomics

CYP4F2 Locus: Human-Specific Genetic Determinant of N-Oleoyl Leucine Levels

The CYP4F2 locus was identified as a human-specific genetic determinant of plasma N-oleoyl leucine and N-oleoyl phenylalanine levels. In vitro, CYP4F2-mediated hydroxylation of N-oleoyl leucine and N-oleoyl phenylalanine results in metabolic diversification and production of many previously unknown lipid metabolites with varying characteristics of the fatty acid tail group, including several that structurally resemble fatty acid hydroxy fatty acids (FAHFAs). By contrast, N-oleoyl glycine and N-oleoyl serine levels are regulated by FAAH, not CYP4F2 [1].

Pharmacogenomics Metabolism Cytochrome P450 Genetic Determinants

N-Oleoyl Leucine in NASH: Therapeutic Effects Without Comparator Analog Data Available

In a mouse model of established NASH, C18:1-Leu (N-oleoyl leucine) administration reduced transaminases, steatohepatitis, hepatic macrophages, and fibrosis [1]. Mechanistically, C18:1-Leu induced hepatic peroxisome proliferator-activated receptor α (PPARα) transcriptional activity and stimulated fatty acid oxidation (FAO) as determined by Seahorse assay, while suppressing chemokine signaling pathways aligned with reduced liver and plasma CCL2 [1]. In atherosclerotic mice, C18:1-Leu reduced lesional macrophages and atherosclerosis while lowering hepatic steatosis and CCL2 [1]. Hepatic levels of NAAs, particularly N-oleoyl leucine, inversely correlated with NASH severity and inflammatory indices [1].

NASH Steatohepatitis PPARα Inflammation

Mitochondrial Uncoupling in Human Adipocytes: N-Oleoyl Leucine Versus N-Oleoyl Phenylalanine, Isoleucine, and Lysine

Respiration measurements of intact human subcutaneous (SGBS) adipocytes compared multiple N-acyl amino acids at 50 μM: oleoyl-L-phenylalanine (C18:1-Phe), oleoyl-L-leucine (C18:1-Leu), oleoyl-L-isoleucine (C18:1-Ile), oleoyl-L-lysine (C18:1-Lys), and oleic acid (C18:1) [1]. NAAs with neutral amino acid residues (phenylalanine, leucine, isoleucine) potently induced uncoupled respiration in human adipocytes in a dose-dependent manner, even in the presence of the UCP1-inhibitor GDP and the ANT-inhibitor CAT [2]. However, neutral NAAs, including N-oleoyl leucine, significantly reduced maximal oxidation rates, mitochondrial ATP-production, coupling efficiency, and reduced adipocyte viability at concentrations above 25 μM [2]. The in vitro therapeutic index of NAAs was found to be lower than that of established uncouplers niclosamide ethanolamine (NEN) and 2,4-dinitrophenol (DNP) [2].

Adipocyte Biology Mitochondrial Uncoupling Obesity Bioenergetics

In Vivo Metabolic Effects in Diet-Induced Obesity: N-Oleoyl Leucine Data Without Direct Analog Comparison

In a diet-induced obesity mouse model, N-oleoyl leucine administered at 25 mg/kg i.p. decreased body weight and food intake, preferentially decreasing fat mass . The compound improved glucose homeostasis in a fasting glucose tolerance test and increased VO2 while slightly decreasing overall locomotor activity . These in vivo effects are consistent with mitochondrial uncoupling activity observed in vitro [1].

Obesity In Vivo Pharmacology Metabolic Phenotyping Glucose Homeostasis

N-Oleoyl Leucine (CAS 136560-76-4): Evidence-Backed Research Application Scenarios


Investigating CYP4F2-Mediated Lipid Metabolism and Human-Specific Genetic Regulation

N-Oleoyl leucine serves as a substrate for CYP4F2, a human-specific genetic determinant of circulating NAA levels. Researchers studying pharmacogenomics of lipid metabolism should select this compound specifically over other NAAs such as N-oleoyl glycine or serine, which are regulated by FAAH rather than CYP4F2 [1]. In vitro studies demonstrate CYP4F2-mediated hydroxylation of N-oleoyl leucine produces previously unknown lipid metabolites structurally resembling FAHFAs, making this compound uniquely suited for investigating human-specific cytochrome P450-mediated lipid diversification pathways [1].

Cardiometabolic Biomarker and Population Metabolomics Research Requiring NAA Differentiation

For human cohort studies investigating cardiometabolic phenotype associations of circulating N-acyl amino acids, N-oleoyl leucine is the appropriate selection when positive associations with energy balance traits (BMI, waist circumference, subcutaneous adipose tissue) are of interest [1]. This compound should not be substituted with N-oleoyl glycine or N-oleoyl serine, which exhibit inverse associations with glucose and lipid homeostasis traits [1]. Researchers conducting targeted metabolomics panels in large human populations will find N-oleoyl leucine distinct from other NAAs in its regulatory and phenotypic associations [1].

NASH and Atherosclerosis Therapeutic Discovery Leveraging PPARα Activation

N-Oleoyl leucine demonstrates therapeutic efficacy in established NASH mouse models, reducing transaminases, steatohepatitis, hepatic macrophages, and fibrosis, with concomitant reduction of atherosclerosis in atherosclerotic mice [1]. The mechanism involves PPARα transcriptional activation and stimulation of fatty acid oxidation [1]. Researchers developing therapies for simultaneous targeting of NASH and atherosclerosis should prioritize this compound based on its demonstrated dual-indication efficacy profile and its inverse correlation with human NASH severity indices [1].

Mitochondrial Uncoupling Studies in Human Adipocytes with Defined Concentration Windows

For investigations of mitochondrial uncoupling in human adipocyte models, N-oleoyl leucine demonstrates potent UCP1- and ANT-independent uncoupling activity [1]. Researchers should note the defined experimental window: concentrations above 25 μM are associated with reduced maximal oxidation rates, decreased mitochondrial ATP production, and impaired adipocyte viability [1]. This compound is suitable for studies examining UCP1-independent thermogenic mechanisms, with the understanding that neutral NAAs including N-oleoyl leucine show comparable uncoupling profiles to N-oleoyl phenylalanine and N-oleoyl isoleucine [1].

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